molecular formula C7H15BO3 B073712 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1195-66-0

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B073712
CAS RN: 1195-66-0
M. Wt: 158.01 g/mol
InChI Key: JZZJAWSMSXCSIB-UHFFFAOYSA-N
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Description

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Physical And Chemical Properties Analysis

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a boiling point of 120°C at 228mmHg, a density of 0.9642 g/mL at 25 °C, and a refractive index of 1.4096 .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. It’s utilized in various transformation processes due to its high stability and reactivity. Specifically, it’s used in the synthesis of drugs, where boronic acid compounds protect diols and assist in asymmetric synthesis of amino acids, as well as in Diels–Alder and Suzuki coupling reactions .

Enzyme Inhibition

In pharmacology, compounds like 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are often used as enzyme inhibitors. They play a crucial role in the development of treatments for various diseases by inhibiting specific enzymes that contribute to disease progression .

Ligand in Drug Design

Boronic acid compounds are also employed as specific ligand drugs. Their unique properties allow them to bind selectively to target molecules, making them valuable in the design of new medications .

Fluorescent Probes

These compounds can be used as fluorescent probes for the detection of various substances. They have applications in identifying hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which is significant for both biological research and medical diagnostics .

Stimulus-Responsive Drug Carriers

The boronic ester bonds in these compounds are widely used in the construction of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to achieve controlled drug release. They are used to load anti-cancer drugs, insulin, and genes .

Optical and Electrochemical Properties

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the study of optical and electrochemical properties of novel copolymers based on benzothiadiazole and electron-rich arene units. This research has implications for the development of new materials with specific optical and electronic functions .

Borylation Reagent

It is used as a reagent to borylate arenes, which is a key step in the synthesis of various organic compounds. Borylation is crucial for introducing boron into molecules, which can then undergo further chemical transformations .

Synthesis of Conjugated Copolymers

This compound is also used in the synthesis of intermediates for generating conjugated copolymers. These polymers have a range of applications, including in electronic devices, due to their conductive properties .

Safety And Hazards

This compound is moisture sensitive and should be stored away from oxidizing agents. The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition. It should be kept away from ignition sources. It is classified as a flammable liquid and vapor (H226) and can cause eye irritation (H319) .

properties

IUPAC Name

2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BO3/c1-6(2)7(3,4)11-8(9-5)10-6/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZJAWSMSXCSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450364
Record name 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1195-66-0
Record name 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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